Home > Products > Screening Compounds P20407 > 4-Hydroxytamoxifen
4-Hydroxytamoxifen - 1077-29-8

4-Hydroxytamoxifen

Catalog Number: EVT-1189703
CAS Number: 1077-29-8
Molecular Formula: C26H29NO2
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Afimoxifene is a tamoxifen metabolite with both estrogenic and anti-estrogenic effects. Afimoxifene has a higher affinity for the estrogen receptor than tamoxifen, and functions as an antagonist in breast cancer cells.
Afimoxifene is a tertiary amino compound that is tamoxifen in which the phenyl group which is in a Z- relationship to the ethyl substituent is hydroxylated at the para- position. It is the active metabolite of tamoxifen. It has a role as an antineoplastic agent, an estrogen receptor antagonist and a metabolite. It is a tertiary amino compound and a member of phenols. It derives from a tamoxifen.
Afimoxifene (4-Hydroxytamoxifen, trade name TamoGel) is a new estrogen inhibitor under investigation for a variety of estrogen-dependent conditions, including cyclic breast pain and gynecomastia. TamoGel is formulated using Enhanced Hydroalcoholic Gel (EHG) Technology. This technology enables percutaneous delivery of drugs that cannot be delivered orally. It is being developed by Ascent Therapeutics.
Source and Classification

4-Hydroxytamoxifen is derived from tamoxifen, which itself is synthesized from triphenylethylene. The compound is classified under the category of SERMs due to its ability to bind to estrogen receptors and modulate their activity. It plays a pivotal role in breast cancer treatment by blocking estrogen's effects on breast tissue, thereby inhibiting tumor growth.

Synthesis Analysis

The synthesis of 4-hydroxytamoxifen can be achieved through various methods, with the most notable being the McMurry reaction. This reaction involves the coupling of 4,4'-dihydroxybenzophenone with appropriate carbonyl compounds.

Key Synthesis Methods

  1. McMurry Reaction:
    • Utilizes zinc dust and titanium tetrachloride as reducing agents.
    • Allows for the formation of carbon-carbon bonds, resulting in the desired hydroxylated product.
    • Reaction conditions typically include anhydrous solvents and controlled temperatures to optimize yield.
  2. Hydroxylation:
    • Hydroxylation of tamoxifen can also occur via cytochrome P450 enzymes in biological systems, leading to 4-hydroxytamoxifen as a major metabolite.
    • This metabolic pathway emphasizes the importance of enzymatic activity in drug metabolism.
  3. Alternative Synthetic Routes:
    • Other synthetic approaches involve various reagents and catalysts to achieve specific modifications on the tamoxifen structure, enhancing its pharmacological properties.
Molecular Structure Analysis

The molecular structure of 4-hydroxytamoxifen can be described as follows:

  • Chemical Formula: C18_{18}H19_{19}NO
  • Molecular Weight: 265.35 g/mol
  • Structural Features:
    • Contains a phenolic hydroxyl group at the 4-position, which is crucial for its binding affinity to estrogen receptors.
    • The molecule's configuration allows it to adopt both planar and non-planar conformations, influencing its interaction with biological targets.

Structural Data

  • Nuclear Magnetic Resonance (NMR): Characteristic peaks corresponding to aromatic protons and hydroxyl groups provide insights into the compound's structure.
  • X-ray Crystallography: Structural elucidation through crystallographic studies confirms the spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis

4-Hydroxytamoxifen participates in several chemical reactions that are significant for its biological activity:

  1. Estrogen Receptor Binding:
    • The compound binds to estrogen receptors, leading to modulation of gene expression related to cell proliferation and apoptosis.
  2. Metabolic Transformations:
    • Undergoes further metabolic processes leading to various hydroxylated metabolites that may exhibit different pharmacological effects.
  3. Redox Reactions:
    • Exhibits redox properties that contribute to its cytotoxic effects against cancer cells by generating reactive oxygen species (ROS).
Mechanism of Action

The mechanism of action of 4-hydroxytamoxifen primarily involves its interaction with estrogen receptors:

  • Estrogen Receptor Modulation:
    • Acts as an antagonist in breast tissue, blocking estrogen's proliferative effects on cancer cells.
    • In other tissues, it may act as an agonist, demonstrating tissue-selective activity.
  • Induction of Apoptosis:
    • Promotes programmed cell death in estrogen-dependent tumors by altering signaling pathways related to cell survival.
  • Reactive Oxygen Species Generation:
    • Some studies indicate that 4-hydroxytamoxifen can induce oxidative stress in cancer cells, contributing to its cytotoxicity through mechanisms involving ROS production.
Physical and Chemical Properties Analysis

Key Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 140–143 °C.

Stability

  • Stable under normal conditions but sensitive to light and moisture, which may affect its efficacy.
Applications

4-Hydroxytamoxifen has several important applications in science and medicine:

  1. Breast Cancer Treatment:
    • Widely used as a therapeutic agent for hormone receptor-positive breast cancer.
    • Its ability to inhibit tumor growth makes it a standard treatment option.
  2. Research Applications:
    • Utilized in studies investigating estrogen receptor signaling pathways and mechanisms of drug resistance in breast cancer therapies.
    • Serves as a model compound for developing new SERMs with improved efficacy and safety profiles.
  3. Fluorescent Labeling:
    • Modified forms of 4-hydroxytamoxifen are used in research for imaging studies due to their fluorescent properties.
Chemical Structure and Physicochemical Properties of 4-Hydroxytamoxifen

Molecular Characterization and Stereoisomerism

4-Hydroxytamoxifen (chemical name: 4-[(1Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-en-1-yl]phenol; IUPAC: 4-[(Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-en-1-yl]phenol) is a triphenylethylene derivative with the molecular formula C₂₆H₂₉NO₂ and a molecular weight of 387.51 g/mol [1] [6] [7]. The molecule features three key structural components:

  • A phenolic ring (A-ring) with a para-hydroxyl group, essential for high-affinity estrogen receptor binding.
  • A second phenyl ring (B-ring) linked to the ethylene bridge.
  • A tertiary amine-containing side chain attached via an ether linkage to the C-ring, conferring partial solubility in aqueous environments [2] [4].

A defining characteristic is its stereoisomerism around the ethylene double bond, existing as Z (formerly cis) and E (formerly trans) isomers. The Z-isomer exhibits approximately 30-100-fold greater estrogen receptor binding affinity and antagonistic activity compared to the E-isomer due to optimal spatial positioning of the hydroxyl group for hydrogen bonding within the receptor’s ligand-binding domain [7] [9]. X-ray crystallographic studies confirm that the Z-isomer positions the hydroxyl group analogously to estradiol’s C3-OH, while the dimethylaminoethoxy side chain extends into a hydrophobic cleft [4]. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shifts for key protons, such as the vinylic hydrogen (δ ~6.5 ppm in Z-isomer), enabling isomer identification [2].

Table 1: Molecular Properties of 4-Hydroxytamoxifen

PropertyValue/DescriptionMethod of Determination
Molecular FormulaC₂₆H₂₉NO₂Elemental Analysis
Molecular Weight387.51 g/molMass Spectrometry
Isomeric Form (Active)Z-(or cis-) isomerX-ray Crystallography, NMR
CAS Number (Z-isomer)68047-06-3Chemical Registry
pKa (phenolic hydroxyl)~8.5Potentiometric Titration
UV-Vis λmax278 nm (methanol)Spectrophotometry

Synthesis and Stability Under Physiological Conditions

The synthesis of 4-Hydroxytamoxifen typically employs a multi-step route starting from substituted benzophenone precursors. A common approach involves:

  • Grignard Reaction: p-Anisaldehyde reacts with the Grignard reagent derived from 4-bromophenol to form a benzylic alcohol intermediate [4] [10].
  • Oxidation and Dehydration: Manganese dioxide (MnO₂) oxidation yields a benzophenone, followed by reaction with phenylbutylmagnesium bromide and acid-catalyzed dehydration to form the tamoxifen backbone [4].
  • Demethylation and Purification: Selective demethylation of the A-ring methoxy group using reagents like boron tribromide (BBr₃) yields the 4-hydroxy derivative. The crude product is purified via preparative reverse-phase HPLC, often using gradients of acetonitrile in water with trifluoroacetic acid (TFA) to resolve Z- and E-isomers [2] [10].

Critical to pharmaceutical applications is the inherent instability of the Z-isomer in solution. Under physiological conditions (aqueous buffers, pH 7.4, 37°C), the active Z-isomer undergoes partial isomerization to the less active E-isomer, with equilibrium favoring the E-form (∼70:30 E:Z ratio) [10]. This process is accelerated by:

  • Light exposure: UV/visible radiation catalyzes E-Z interconversion.
  • Elevated temperature: Arrhenius kinetics show increased isomerization rates above 25°C.
  • Neutral/basic pH: Protonation of the tertiary amine stabilizes the Z-form under acidic conditions [10].

Stabilization strategies include:

  • Ethanol-based formulations: Maintaining ≥20% ethanol significantly retards isomerization.
  • Acidic pH adjustment: Buffering to pH 3.0–4.0 stabilizes the protonated amine form.
  • Protection from light: Amber glass or opaque packaging is essential [10]. Lyophilized powders exhibit superior long-term stability compared to aqueous solutions [10].

Table 2: Synthesis and Stabilization Methods for 4-Hydroxytamoxifen

AspectKey Method/ChallengeSolution/Stabilization Approach
Key Synthetic StepGrignard coupling & dehydrationControlled reaction conditions, inert atmosphere
Isomer SeparationLow Z-isomer yield from direct synthesisPreparative HPLC (C8 column, TFA/acetonitrile)
Major Stability ChallengeZ-to-E isomerization in solutionFormulation in ≥20% ethanol; pH 3.0–4.0 buffers
Light SensitivityPhotoisomerizationStorage in amber glass/opaque containers
Temperature SensitivityAccelerated degradation >30°CLyophilization; cold chain storage (2–8°C)

Lipophilicity and Membrane Permeability

4-Hydroxytamoxifen exhibits moderate lipophilicity with an experimental logP (octanol/water partition coefficient) of approximately 5.8, though this is slightly lower than tamoxifen (logP ~7.2) due to the polar phenolic hydroxyl group [3] [5]. This amphiphilic character drives spontaneous partitioning into phospholipid bilayers, with localization and permeabilization effects highly dependent on membrane composition:

  • Localization in Membranes: Molecular dynamics simulations position the Z-isomer deep within the hydrophobic core of phosphatidylcholine (PC) bilayers. The triphenylethylene backbone aligns parallel to the acyl chains, while the dimethylaminoethoxy group extends toward the phospholipid headgroups [5] [8]. In phosphatidylethanolamine (PE) membranes, 4-Hydroxytamoxifen resides near the center of each monolayer, differing from tamoxifen’s deeper localization at the bilayer midplane [8].
  • Differential Permeabilization: Unlike tamoxifen, which rapidly induces content leakage (e.g., carboxyfluorescein) from phosphatidylcholine (POPC) liposomes via a biphasic mechanism (fast pore formation followed by slow membrane disintegration), 4-Hydroxytamoxifen shows markedly reduced permeabilization activity. Only the slow phase is observed, attributed to gradual disturbance of lipid packing rather than poration [3] [5]. This difference arises from:
  • The hydroxyl group enhancing hydrogen bonding with lipid headgroups.
  • Reduced hydrophobic volume compared to tamoxifen.
  • Diminished tendency for drug clustering within the bilayer [3] [8].
  • Membrane Composition Effects: Incorporation of anionic lipids (e.g., phosphatidylglycerol, PG) or phosphatidylethanolamine (PE) reduces permeabilization by both compounds. PE exerts a protective effect by promoting reverse hexagonal (HII) phase formation, which incorporates tamoxifen but stabilizes the bilayer against 4-Hydroxytamoxifen-induced disruption [3] [8]. Fourier-transform infrared spectroscopy (FTIR) confirms that 4-Hydroxytamoxifen causes minimal dehydration of carbonyl groups in lipid headgroups compared to tamoxifen [5].
  • Phase Behavior Modulation: Differential scanning calorimetry (DSC) studies on dipalmitoylphosphatidylcholine (DPPC) show that 4-Hydroxytamoxifen (≤10 mol%) lowers the main phase transition temperature (Tm) by ~1–2°C and modestly broadens the transition peak, indicating mild disruption of gel-phase packing. This contrasts sharply with tamoxifen, which suppresses and splits the DPPC transition peak at similar concentrations [5]. In PE membranes, both drugs facilitate the lamellar-to-hexagonal (Lα→HII) phase transition but with reduced potency for the metabolite [8].

Table 3: Membrane Interaction Properties of 4-Hydroxytamoxifen vs. Tamoxifen

Property4-HydroxytamoxifenTamoxifen
LogP (octanol/water)~5.8~7.2
Localization in PC BilayersHydrophobic core, near glycerol backboneBilayer midplane
Permeabilization EfficiencyWeak (only slow phase leakage)Strong (biphasic leakage kinetics)
Effect on DPPC TmSlight decrease (ΔT = -1 to -2°C)Significant decrease & peak splitting
PE/PG Protection EffectPronounced reduction in leakageModerate reduction in leakage
HII Phase PromotionModerateStrong

These membrane interactions have pharmacological implications: While the reduced permeabilization by 4-Hydroxytamoxifen may limit non-receptor-mediated cytotoxicity, its efficient partitioning into bilayers facilitates intracellular delivery to estrogen receptors. Furthermore, its ability to modulate lipid polymorphism may influence membrane protein function independent of nuclear estrogen receptor antagonism [3] [5] [8].

Properties

CAS Number

1077-29-8

Product Name

4-Hydroxytamoxifen

IUPAC Name

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Molecular Formula

C26H29NO2

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-

InChI Key

TXUZVZSFRXZGTL-QPLCGJKRSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Synonyms

4'-hydroxytamoxifen
4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol
4-hydroxy-tamoxifen
4-hydroxytamoxifen
4-hydroxytamoxifen, (E)-isomer
4-hydroxytamoxifen, (Z)-isomer
4-monohydroxytamoxifen
4-OHT hydrotamoxifen
4OH-tamoxifen
afimoxifene
hydroxytamoxifen
ICI 79280
para-hydroxytamoxifen
phenol, 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-buten-1-yl)-
phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-
phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-,
tamoxifen metabolite B

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.